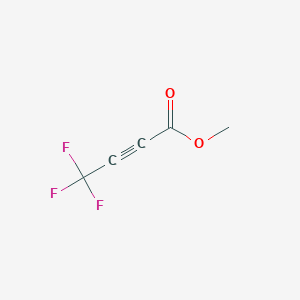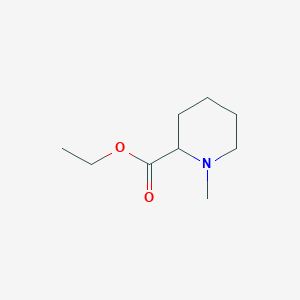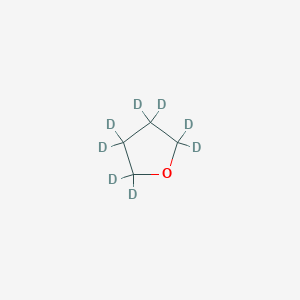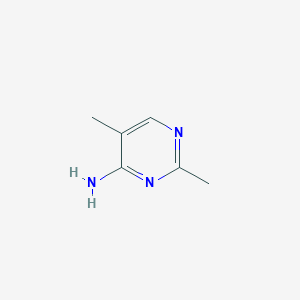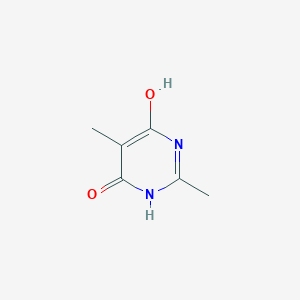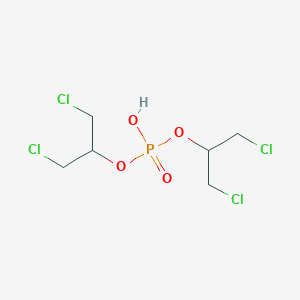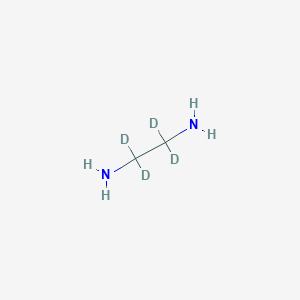
Ethylene-d4-diamine
Overview
Description
Ethylene-diamine-d4 (EDD4) is an organo-metallic compound used in a variety of applications, from industrial processes to scientific research. It is a colorless, volatile liquid, with a sweet smell and a boiling point of 68°C. EDD4 is widely used as a reagent in organic synthesis, as well as a catalyst in a number of reactions. It is also used as a building block in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Electrophoretic Separation : Ethylene diamine improves the capillary zone electrophoretic separation of basic proteins in uncoated fused-silica capillaries, with separation efficiency significantly influenced by the concentration and applied voltage (Song, Ou, & Yu, 1993).
Diverse Applications : Ethyleneamines, including ethylene diamine, have varied applications due to their unique combination of reactivity, basicity, and surface activity. These applications encompass fungicides, lubricant additives, epoxy curing agents, polyamide resins, paper resins, and chelates (Sridhar & Carter, 2001).
Polymerization Catalysis : In ethylene polymerization, group-4 diamide complexes show significant trends towards various metals, indicating the efficiency of ethylene diamine in catalysis (Deng et al., 1998).
Synthesis of Ethylene-Diamine Synthons : High-yield synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine, a novel mono-protected C-deuterated ethylenediamine synthon, has been developed (Yang, Hong, & Bonnesen, 2012).
Cytotoxicity in Laboratory Analyses : The use of EDTA (a derivative of ethylene diamine) may cause cytotoxicity in human breast milk samples during laboratory analyses, impacting the study of human breast-milk composition (Ogundele, 1999).
Graphene Oxide Framework Membranes : Cross-linking graphene oxide with diamine monomers creates composite graphene oxide-framework membranes, enhancing ethanol-water mixture separation by pervaporation (Hung et al., 2014).
Graphene Oxide/Polymer Nanocomposite Films : Diamine functionalized graphene oxide can be used as a surfactant to create electrically conducting graphene oxide/polymer nanocomposite films (Maslekar et al., 2020).
Ultrasensitive Detection of Tumor Biomarkers : EDTA's peroxidase-like activity, combined with gold nanorods, enables ultrasensitive detection of tumor biomarkers and circulating tumor cells (Huang et al., 2017).
Safety and Hazards
Ethylene-d4-diamine is flammable and can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
Ethylene-d4-diamine is a deuterium-labeled variant of ethylenediamine . Ethylenediamine is an organic compound used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . .
Mode of Action
It is known that ethylenediamine, the non-deuterated form, is a contact sensitizer capable of producing local and generalized reactions .
Biochemical Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
Ethylene-d4-diamine plays a role in biochemical reactions, particularly as a chelating agent It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been seen to reduce seizures caused by systematic injection of proconvulsants , indicating that it may influence cell function and cellular processes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480181 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37164-19-5 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37164-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was ethylene-d4-diamine used in this study instead of regular ethylenediamine?
A1: this compound (H2N–CD2–CD2–NH2) was used as a deuterium-labeled analogue of ethylenediamine (en) in the study. This isotopic substitution allows researchers to track the movement of hydrogen atoms during the electrolysis reaction. By observing whether the products contained deuterium or hydrogen, the researchers could determine which hydrogen atoms were eliminated from the ethylenediamine ligand during the formation of the monoimine and diimine complexes [].
Q2: What does the use of this compound tell us about the mechanism of electrolytic oxidation of the Ruthenium complex?
A2: The study found that the electrolysis of 2 resulted in two complex products, with two and four hydrogen atoms removed from the en ligand, respectively []. By substituting this compound for ethylenediamine, the researchers were able to confirm that the eliminated hydrogen atoms originated specifically from the ethylenediamine ligand and not from other parts of the molecule. This information is crucial for understanding the step-by-step mechanism of how the Ruthenium complex undergoes oxidation and forms the observed products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



